
(2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclobutane derivatives, including compounds structurally related to (2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone, involves several steps, often starting from simpler cyclobutanone or cyclobutene precursors. Metal π-complexes with strained anellated arenes and reactions involving cyclobutanone with aldehydes under catalytic conditions are examples of methods used to construct complex cyclobutane-based structures (Lee-Ruff & Ramnauth, 1998), (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is characterized by their four-membered ring, which can exhibit significant strain and influence the compound's reactivity and physical properties. X-ray diffraction studies and spectroscopic methods, including NMR, are commonly used to elucidate the molecular structure and confirm the configuration of such molecules (Balbach, Alt, & Ziegler, 1982).
Chemical Reactions and Properties
Cyclobutane derivatives participate in a variety of chemical reactions, including ring-opening, functionalization, and cycloaddition reactions. Their strained ring structure makes them reactive towards nucleophiles and electrophiles, allowing for diverse transformations. The reactivity can be further modified by substituents on the cyclobutane ring, as demonstrated in studies involving halogenation, hydrogenation, and rearrangement reactions (Honjo et al., 1989).
Applications De Recherche Scientifique
Synthesis and Structural Studies
A key application of (2S,3S)-2,3-bis(benzoyloxymethyl)cyclobutanone in scientific research is in the synthesis of complex organic compounds and the study of their structures. For example, the photochemical ring expansion of a chiral cyclobutanone precursor, including (2S)-trans-2,3-bis[(benzoyloxy)methyl]cyclobutanone, has been utilized in the preparation of 2',3'-dideoxy-3'-C-hydroxymethyl purine nucleosides. This process yields both alpha- and beta-anomers, highlighting the compound's role in synthesizing nucleoside analogs with potential inhibitory effects on viral reproduction, akin to the activity observed in ddI and AZT for HIV (Lee-Ruff et al., 2010).
Photophysical and Photochemical Properties
Research into bis(arylidene)cycloalkanone compounds, including those based on cyclobutanone structures similar to (2S,3S)-2,3-bis(benzoyloxymethyl)cyclobutanone, has provided insights into the effect of alicyclic ring size on photophysical and photochemical properties. These studies are crucial for understanding the conjugation effects, fluorescence behavior, and potential applications in photopolymerization and photodynamic therapy (Zou et al., 2012).
Applications in Pharmaceuticals and Polymeric Materials
The crystal engineering construction of caffeic acid derivatives using cyclobutanone frameworks demonstrates another significant application. This approach, which involves visible light and solvent-free cycloaddition, showcases the potential of cyclobutanone derivatives in pharmaceuticals and degradable polymeric materials. The synthesis of stereospecific compounds with antioxidant activities and the potential for photodegradable materials underscores the versatility and importance of cyclobutanone derivatives in sustainable chemistry and materials science (Wang et al., 2020).
Orientations Futures
Propriétés
Numéro CAS |
132294-16-7 |
|---|---|
Nom du produit |
(2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanone |
Formule moléculaire |
C₂₀H₁₈O₅ |
Poids moléculaire |
338.35 |
Synonymes |
(2S-trans)-2,3-Bis[(benzoyloxy)methyl]cyclobutanone; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol](/img/structure/B1146791.png)
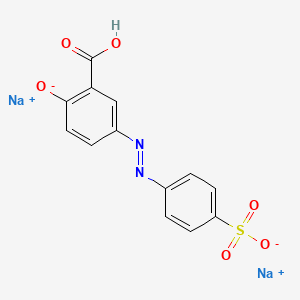
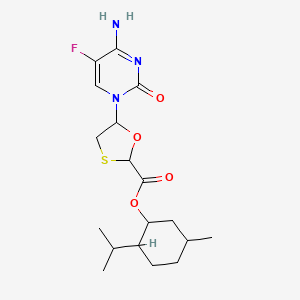
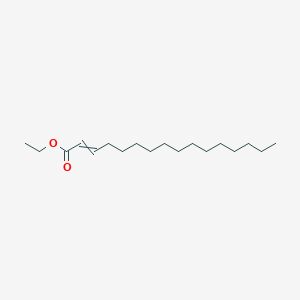
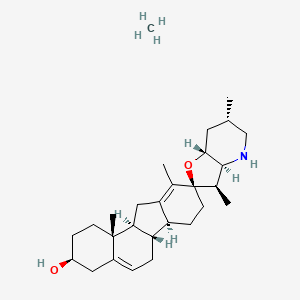
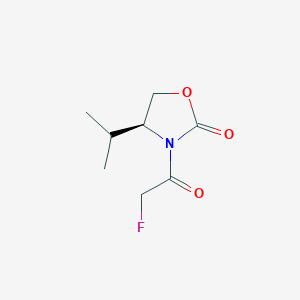
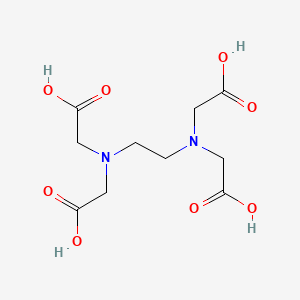
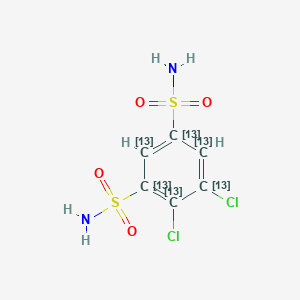
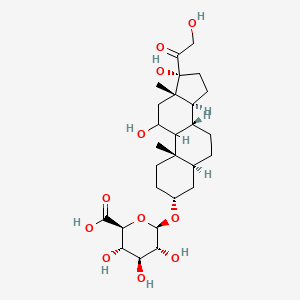
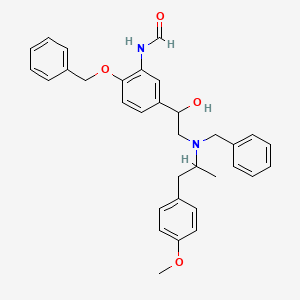
![Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B1146812.png)